molecular formula C6H9NO4 B120563 Dimethyl (2R,3R)-aziridine-2,3-dicarboxylate CAS No. 154632-89-0

Dimethyl (2R,3R)-aziridine-2,3-dicarboxylate

Cat. No. B120563
M. Wt: 159.14 g/mol
InChI Key: KVPCJOIALQVHIX-QWWZWVQMSA-N
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Description

The description of a chemical compound typically includes its molecular formula, molecular weight, IUPAC name, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and odor .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This often involves retrosynthetic analysis, a technique for solving problems in the planning of organic syntheses .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. It can involve studying the molecule’s stereochemistry, which is the arrangement of atoms in space and how this arrangement influences the physical and chemical properties of the compound .


Chemical Reactions Analysis

This involves understanding the types of chemical reactions the compound can undergo. For example, it might participate in nucleophilic substitution, elimination, or halogenation reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and optical activity. These properties can often be used to identify a compound and predict its behavior .

Safety And Hazards

Information about a compound’s safety and hazards can often be found in its Safety Data Sheet (SDS). This includes information on its toxicity, environmental impact, safe handling practices, and emergency response procedures .

Future Directions

Future directions could involve potential applications of the compound, areas of research it could be useful in, or new methods of synthesizing it .

properties

IUPAC Name

dimethyl (2R,3R)-aziridine-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-10-5(8)3-4(7-3)6(9)11-2/h3-4,7H,1-2H3/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPCJOIALQVHIX-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@@H](N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl (2R,3R)-aziridine-2,3-dicarboxylate

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